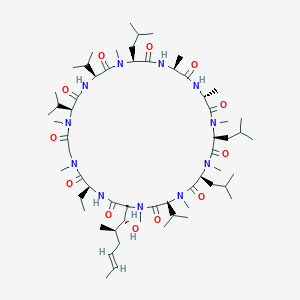
N-Methyl-valyl-4-cyclosporin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-valyl-4-cyclosporin A (also known as MeVal-CsA) is a derivative of cyclosporin A, a cyclic undecapeptide that has been used as an immunosuppressant drug for over 30 years. MeVal-CsA has been synthesized by modifying the amino acid sequence of cyclosporin A, and it has been shown to have potent immunosuppressive properties.
Mechanism Of Action
The mechanism of action of MeVal-CsA is similar to that of cyclosporin A. It binds to cyclophilin, a cytosolic protein that is involved in the regulation of T-cell activation, and forms a complex that inhibits the activity of calcineurin, a phosphatase that is required for the activation of T-cells. This leads to the inhibition of cytokine production and T-cell activation.
Biochemical And Physiological Effects
MeVal-CsA has been shown to have potent immunosuppressive properties, similar to cyclosporin A. It has been shown to inhibit the proliferation of T-cells and the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. MeVal-CsA has also been shown to inhibit the activation of B-cells and the production of antibodies. In addition, MeVal-CsA has been shown to have anti-inflammatory properties, as it inhibits the production of prostaglandins and leukotrienes.
Advantages And Limitations For Lab Experiments
MeVal-CsA has several advantages for lab experiments, including its potency and selectivity for T-cells. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential for off-target effects and toxicity should be carefully considered when using MeVal-CsA in lab experiments.
Future Directions
There are several future directions for the study of MeVal-CsA. One area of research is the development of new derivatives of cyclosporin A with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the potential use of MeVal-CsA in the treatment of autoimmune diseases, cancer, and other diseases. Finally, the development of new methods for the synthesis of MeVal-CsA and other cyclosporin A derivatives may lead to improved availability and lower costs.
Synthesis Methods
The synthesis of MeVal-CsA involves the modification of the amino acid sequence of cyclosporin A by introducing a methyl group on the valine residue at position 3. This modification is achieved by using a combination of chemical and enzymatic methods. The first step involves the protection of the amino groups of cyclosporin A, followed by the selective deprotection of the valine residue at position 3. The resulting amino group is then methylated using a methylating agent, and the final product is obtained by removing the protecting groups.
Scientific Research Applications
MeVal-CsA has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, organ transplantation, and graft-versus-host disease. It has been shown to inhibit the activation of T-cells and the production of cytokines, which are key players in the immune response. MeVal-CsA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
159605-70-6 |
|---|---|
Product Name |
N-Methyl-valyl-4-cyclosporin A |
Molecular Formula |
C61H109N11O12 |
Molecular Weight |
1188.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1 |
InChI Key |
UUDGYAWEAWOYIK-UJUZIFHISA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
synonyms |
N-methyl-Val-4-CsA N-methyl-valyl-4-cyclosporin A SDZ 220-384 SDZ-220-384 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



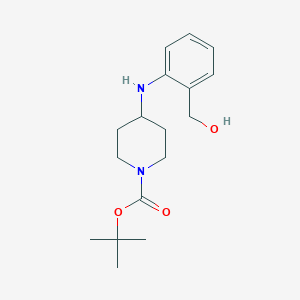
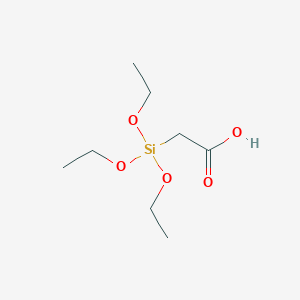
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
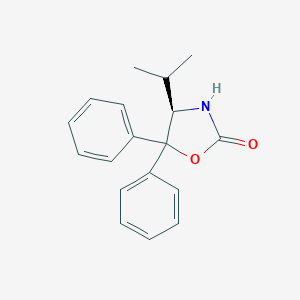
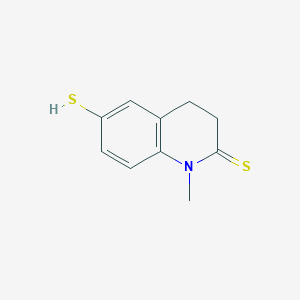
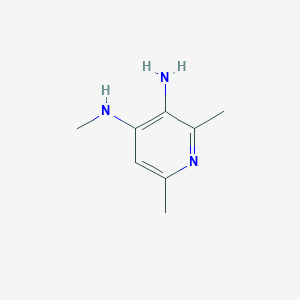
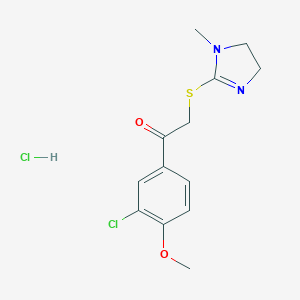
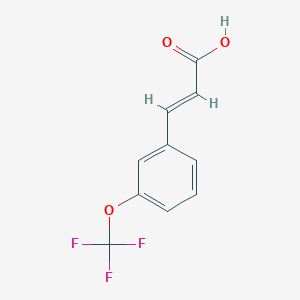
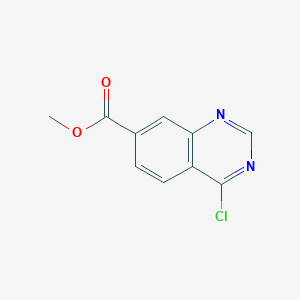
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
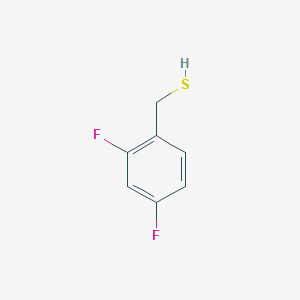
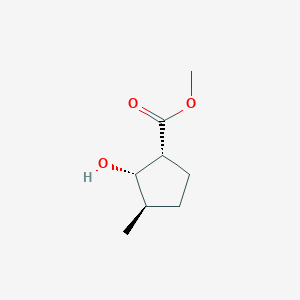
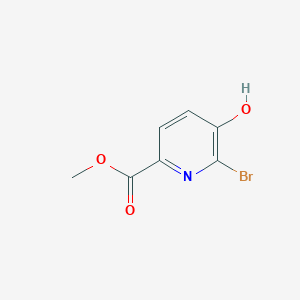
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)